

# N,N-Dimethyl-<sup>13</sup>C<sub>2</sub>-formamide interference in NMR spectra

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## Compound Focus: N,N-Dimethyl-<sup>13</sup>C<sub>2</sub>-formamide

CAS No.: 117880-10-1

Cat. No.: S1492594

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## Understanding the Solvent: N,N-Dimethyl-<sup>13</sup>C<sub>2</sub>-formamide

First, it's helpful to understand the basic properties of this common NMR solvent.

Property	Description
CAS Number	117880-10-1 [1]
Molecular Formula	C( <sup>13</sup> C) <sub>2</sub> H <sub>7</sub> NO [1]
Molecular Weight	75.08 g/mol [1]
Natural Isotope Abundance	The " <sup>13</sup> C <sub>2</sub> " denotes that the two methyl carbons are specifically enriched with the <sup>13</sup> C isotope.

## <sup>13</sup>C NMR Reference Peaks

The primary source of interference will be the natural-abundance <sup>13</sup>C signals from the solvent. The table below lists the characteristic chemical shifts (δ) for N,N-Dimethylformamide. Researchers can use this to

identify these peaks in their spectra [2].

Carbon Atom	Chemical Shift ( $\delta$ , ppm)	Notes
<b>Carbonyl Carbon (C=O)</b>	Not explicitly provided in search results	Typically appears downfield (for reference, carbonyls in amides are generally found between 160-180 ppm).
<b>Methyl Carbons (N-CH<sub>3</sub>)</b>	30.0 ppm and/or 35.6 ppm (multiple peaks likely due to restricted rotation)	These are the <b><sup>13</sup>C-labeled positions</b> in N,N-Dimethyl- <sup>13</sup> C <sub>2</sub> -formamide and will be intense.

## Troubleshooting Guide & FAQs

Here is a sample of question-and-answer content you can develop for the technical support center.

### Frequently Asked Questions

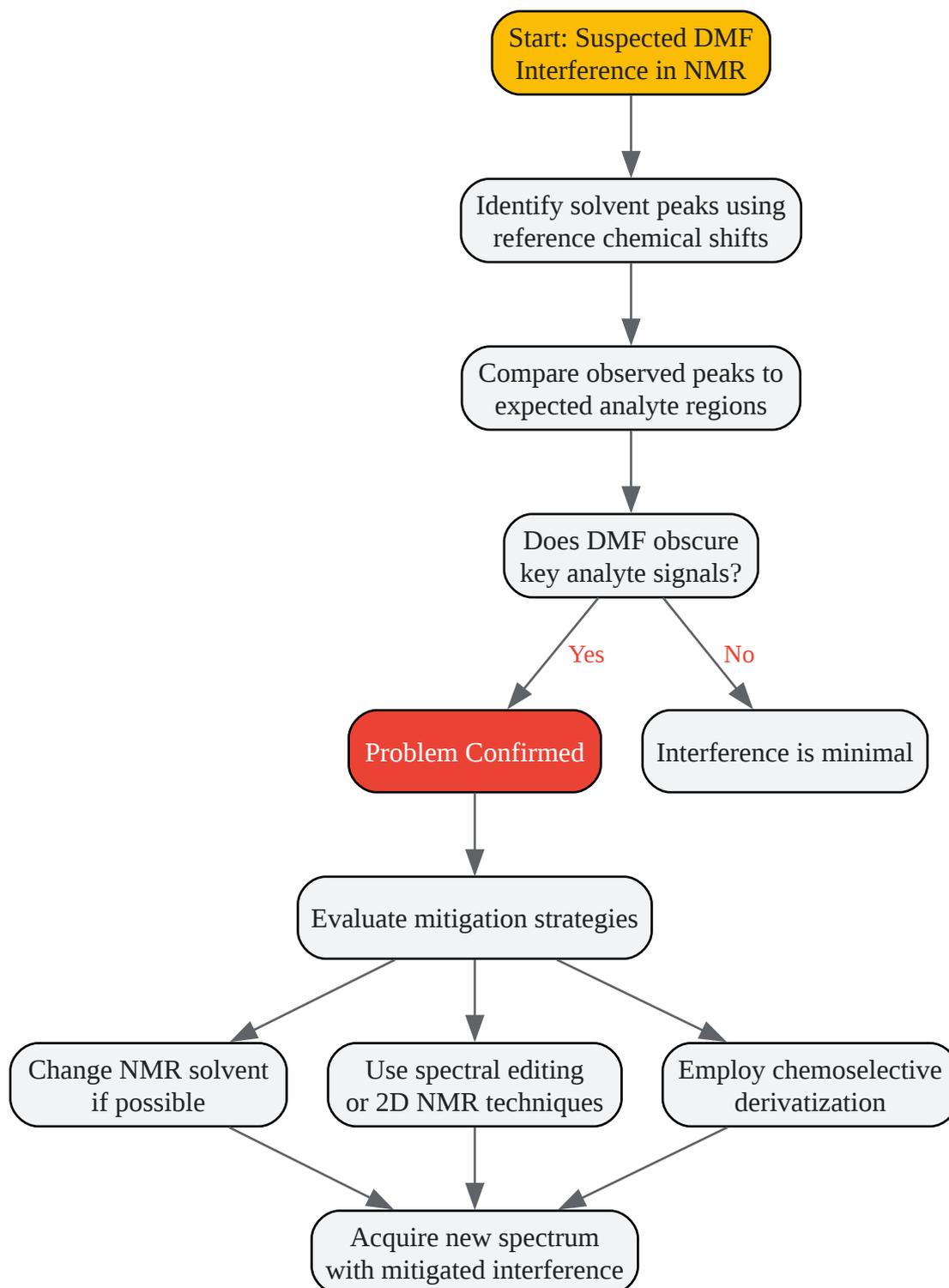
**Q1: Why do I see very strong peaks at ~30 ppm and ~36 ppm in my <sup>13</sup>C NMR spectrum? A1:** These intense peaks are highly characteristic of the two methyl groups in the N,N-Dimethylformamide (DMF) solvent. Their inequivalence is due to restricted rotation around the C–N amide bond. If you are using the <sup>13</sup>C<sub>2</sub>-labeled form, these signals will be particularly strong and may obscure analyte signals in this region [2].

**Q2: What key analyte signals might be obscured by DMF solvent peaks? A2:** The methyl carbon peaks of DMF fall in a crowded region of the <sup>13</sup>C NMR spectrum. This can potentially interfere with the detection of important analyte signals, such as aliphatic methylene groups (R<sub>2</sub>CH<sub>2</sub>, typically  $\delta$  16-25 ppm) and methyl groups in various environments (RCH<sub>3</sub>,  $\delta$  10-15 ppm; CH<sub>3</sub>CO-,  $\delta$  20-30 ppm) [3].

**Q3: My sample is in DMF, and I need to detect analyte carboxylate signals. What can I do? A3:** The direct detection of carboxylate carbons ( $\delta$  ~170-185 ppm) by <sup>13</sup>C NMR can be hampered by low sensitivity. One advanced strategy is **chemoselective derivatization**. This involves tagging the carboxylate group with a probe like <sup>15</sup>N-cholamine, which shifts the detection to a more sensitive and less crowded region of the spectrum via <sup>1</sup>H-<sup>15</sup>N correlation experiments (HSQC) [4]. This method effectively bypasses the solvent interference.

## Troubleshooting Workflow

The following diagram outlines a logical process for diagnosing and mitigating solvent interference issues.



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## Key Experimental Considerations

When planning your experiments, keep these points in mind:

- **Spectral Referencing:** The provided chemical shifts are for reference. Always calibrate your spectrum using a known internal standard (e.g., TMS) or a residual solvent peak for absolute accuracy.
- **Mitigation is Key:** The most straightforward solution to solvent interference is to use a different solvent. If that is not possible, the advanced techniques mentioned in the workflow are necessary.
- **Intensity Matters:** Be aware that signals from N,N-Dimethyl- $^{13}\text{C}_2$ -formamide will be significantly more intense than natural-abundance  $^{13}\text{C}$  signals from your analyte due to isotopic enrichment. This can cause issues with dynamic range and may require careful adjustment of acquisition parameters.

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## References

1. , N - N - Dimethyl - 13 | CAS 117880-10-1 | SCBT - Santa... C 2 formamide [scbt.com]
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4. NMR analysis of carboxylate isotopomers of  $^{13}\text{C}$ -metabolites ... [pmc.ncbi.nlm.nih.gov]

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